![molecular formula C21H19FN4O2S B2886993 2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-07-1](/img/structure/B2886993.png)
2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Thiazoles and triazoles are important classes of heterocyclic compounds. Thiazoles contain sulfur and nitrogen in a five-membered ring and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Triazoles, on the other hand, are characterized by the presence of three nitrogen atoms in a five-membered ring and are known for their versatile pharmaceutical applications .
Molecular Structure Analysis
Thiazoles and triazoles have unique molecular structures that contribute to their biological activities. For instance, substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Similarly, the presence of aryl/heteroaryl substituent at a certain position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including our compound, have shown significant antibacterial properties . The presence of the thiazolo[3,2-b][1,2,4]triazole moiety is known to contribute to this activity. Researchers have synthesized compounds with variable substituents on the thiazole ring to target different bacterial strains, making it a promising candidate for developing new antibacterial agents .
Antifungal Efficacy
Similar to its antibacterial applications, this compound also demonstrates antifungal activity . It has been compared to ketoconazole, a standard antifungal drug, and found to have comparable efficacy against strains like Candida albicans and Candida glabrata. This suggests potential use in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is well-documented. The compound’s ability to modulate inflammatory responses makes it a valuable molecule for research into treatments for chronic inflammatory diseases .
Anticancer Research
Thiazole derivatives are explored for their anticancer properties due to their ability to interfere with various cellular processes. The compound’s structural complexity allows it to interact with cancer cell lines, providing a pathway for the development of novel anticancer therapies .
Antitubercular Activity
The fight against tuberculosis (TB) has led to the exploration of thiazole derivatives as potential antitubercular agents. The compound’s mechanism of action includes disrupting the bacterial cell wall synthesis, making it a candidate for TB drug development .
Antidiabetic Applications
Research into antidiabetic drugs has included thiazole derivatives due to their ability to regulate blood sugar levels. The compound could be used to study the interaction with diabetic enzymes and receptors .
Antiviral Potential
The structural features of thiazole derivatives lend themselves to antiviral research. The compound’s interaction with viral proteins could lead to new insights into the treatment of viral infections .
Antioxidant Effects
Lastly, the compound’s antioxidant properties are of interest due to their role in preventing oxidative stress-related diseases. Its ability to neutralize free radicals could be beneficial in researching diseases caused by oxidative damage .
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound’s specific targets would depend on its specific structure and the substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects depending on its specific targets and mode of action.
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWMVSCCDJGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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